(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol
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Overview
Description
The compound (2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol is a complex organic molecule with a unique structure. It features multiple chiral centers and a combination of phenoxy and oxane groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the phenoxy group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include the use of high-purity reagents and solvents, as well as rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the ethenyl group can be reduced to form an ethyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5R,6R)-2-(4-hydroxyphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol
- (2S,3R,4S,5R,6R)-2-(4-methoxyphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol
Uniqueness
The presence of the ethenyl group in (2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol distinguishes it from similar compounds. This structural feature may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H28O10 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-(4-ethenylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C20H28O10/c1-3-10-4-6-11(7-5-10)29-20-18(26)16(24)14(22)12(30-20)8-27-19-17(25)15(23)13(21)9(2)28-19/h3-7,9,12-26H,1,8H2,2H3/t9-,12+,13+,14-,15+,16-,17+,18+,19+,20+/m0/s1 |
InChI Key |
KVPBAPOAIIQDGQ-SVNZZNQTSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)C=C)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=C)O)O)O)O)O)O |
Origin of Product |
United States |
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